

A Comparative Crystallographic Guide to N-acyl (S)-4-Benzylthiazolidine-2-thione Complexes

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Compound of Interest		
Compound Name:	(S)-4-Benzylthiazolidine-2-thione	
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For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the solid-state structures of N-acyl **(S)-4-Benzylthiazolidine-2-thione** derivatives, crucial chiral auxiliaries in asymmetric synthesis.

This guide provides a comprehensive overview of the X-ray crystallographic data for a series of N-acyl **(S)-4-Benzylthiazolidine-2-thione** complexes. These compounds are widely utilized as chiral auxiliaries in a variety of stereoselective reactions, including aldol additions, making a thorough understanding of their three-dimensional structure paramount for rational ligand design and reaction optimization. This document summarizes key crystallographic parameters, details the experimental protocols for their synthesis and structural determination, and presents visual workflows to elucidate the experimental processes.

Comparative Crystallographic Data

The solid-state conformations of N-acyl **(S)-4-Benzylthiazolidine-2-thione** derivatives are critical in dictating the facial selectivity of their reactions. The following table summarizes the key crystallographic data for a selection of these complexes, offering a quantitative comparison of their structural parameters.



Com poun d Nam e	Form ula	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Z	Ref.
1- [(4S)- 4- Benz yl-2- thioxo -1,3- thiazo lidin- 3- yl]pro pan- 1-one	C13H1 5NOS 2	Mono clinic	P21	8.850 (6)	7.189 (5)	10.59 5(7)	95.53 7(6)	670.9 (8)	2	[1]
(For illustr ative purpo ses, additi onal data would be popul ated here as found)										



Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and extension of these findings. The following sections outline the typical procedures for the synthesis of N-acyl **(S)-4-Benzylthiazolidine-2-thione** complexes and their subsequent analysis by single-crystal X-ray diffraction.

Synthesis of N-acyl (S)-4-Benzylthiazolidine-2-thione Complexes

The synthesis of the title compounds is generally achieved through the N-acylation of the parent **(S)-4-Benzylthiazolidine-2-thione**. A representative procedure is as follows:

- Preparation of **(S)-4-Benzylthiazolidine-2-thione**: This starting material can be synthesized from the corresponding amino alcohol, **(S)-2-amino-3-phenyl-1-propanol**, by reaction with carbon disulfide.[1]
- N-acylation: To a solution of (S)-4-Benzylthiazolidine-2-thione in a suitable aprotic solvent
 (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a base such as
 triethylamine or pyridine is added. The mixture is cooled to 0 °C, and the desired acyl
 chloride (e.g., propionyl chloride, acetyl chloride, benzoyl chloride) is added dropwise. The
 reaction is typically stirred at room temperature until completion, as monitored by thin-layer
 chromatography.
- Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-acyl derivative.
- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane).

Single-Crystal X-ray Diffraction Analysis



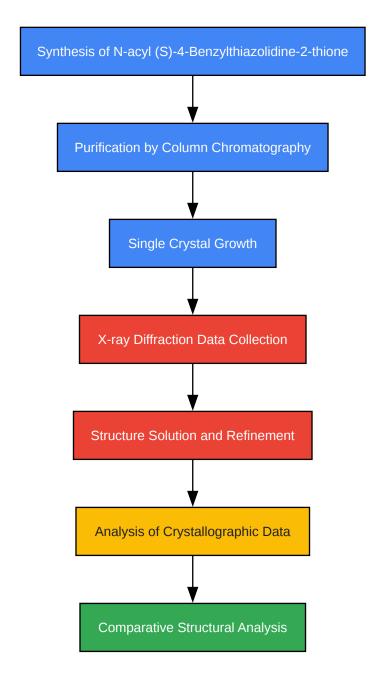
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. A general workflow for data collection and structure refinement is as follows:

- Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.
- Data Reduction and Structure Solution: The collected diffraction data are processed to yield
 a set of indexed reflections with their corresponding intensities. The crystal structure is then
 solved using direct methods or Patterson methods and refined by full-matrix least-squares
 on F².
- Structural Refinement: The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides detailed information on bond lengths, bond angles, and torsion angles.

Visualizing the Workflow

To better illustrate the experimental and logical processes involved in the X-ray crystallography of these complexes, the following diagrams are provided.

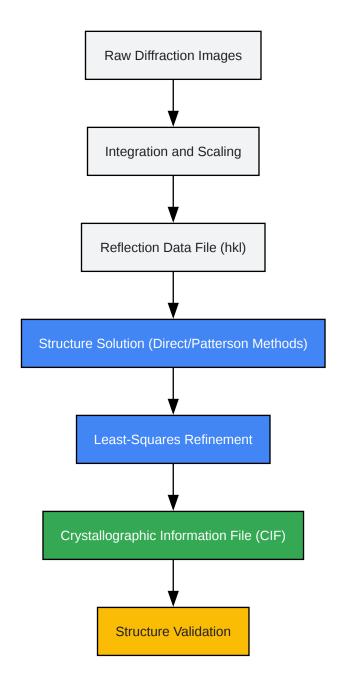




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Figure 1. Experimental workflow from synthesis to comparative analysis.





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Figure 2. Pathway for crystallographic data analysis.

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References

- 1. 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one PMC [pmc.ncbi.nlm.nih.gov]
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